molecular formula C9H6N2O B581596 1-Oxoisoindoline-5-carbonitrile CAS No. 1261869-76-4

1-Oxoisoindoline-5-carbonitrile

Cat. No. B581596
M. Wt: 158.16
InChI Key: BLPWHFXOHFISJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Oxoisoindoline-5-carbonitrile is a chemical compound with the molecular formula C9H6N2O . It is not intended for human or veterinary use and is used for research purposes only.


Synthesis Analysis

An efficient synthesis of 3-oxoisoindolines, which can be related to 1-Oxoisoindoline-5-carbonitrile, is described from 2-carboxybenzaldehyde, TMSCN and benzylic or aliphatic amines using a Strecker approach with OSU-6 as the catalyst . The reaction can be tuned to generate two different products: a substituted (±)-3-oxoisoindoline-1-carbonitrile at 23 °C or the corresponding C1 primary amide at 78 °C .


Molecular Structure Analysis

The molecular structure of 1-Oxoisoindoline-5-carbonitrile is represented by the formula C9H6N2O . The molecular weight of this compound is 158.16 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Oxoisoindoline-5-carbonitrile include a molecular weight of 158.16 . The compound is sealed in dry, room temperature conditions .

Scientific Research Applications

Application 1: Synthesis of Substituted (±)-3-oxoisoindoline-1-carbonitriles and Carboxamides

  • Summary of the Application: This research focuses on the efficient synthesis of 3-oxoisoindolines from 2-carboxybenzaldehyde, TMSCN and benzylic or aliphatic amines using a Strecker approach with OSU-6 as the catalyst .
  • Methods of Application: The reaction can be tuned to generate two different products: a substituted (±)-3-oxoisoindoline-1-carbonitrile at 23 °C or the corresponding C1 primary amide at 78 °C . Aromatic amines divert from this reactivity to give isobenzofuranone derivatives .
  • Results or Outcomes: The OSU-6 catalyst is a newly developed MCM-41 type hexagonal mesoporous silica with high Lewis acid strength and robust character, which facilitates recycling .

Application 2: Pharmaceutical Research

  • Summary of the Application: The research involves the synthesis and evaluation of novel oxoisoindoline derivatives for pharmaceutical applications .

Application 4: Synthesis of Downstream Products

  • Summary of the Application: This application involves the synthesis of downstream products from “1-Oxoisoindoline-5-carbonitrile”. The specific downstream products were not detailed in the search results .

Application 5: Simulation Visualizations

  • Summary of the Application: Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc can produce impressive simulation visualizations of "1-Oxoisoindoline-5-carbonitrile" .

Safety And Hazards

The safety data sheet for 1-Oxoisoindoline-5-carbonitrile indicates that it is not intended for human or veterinary use. Further safety and hazard information can be found in the safety data sheet .

properties

IUPAC Name

1-oxo-2,3-dihydroisoindole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c10-4-6-1-2-8-7(3-6)5-11-9(8)12/h1-3H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPWHFXOHFISJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)C#N)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676453
Record name 1-Oxo-2,3-dihydro-1H-isoindole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxoisoindoline-5-carbonitrile

CAS RN

1261869-76-4
Record name 1-Oxo-2,3-dihydro-1H-isoindole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
5
Citations
AW Garofalo, J Schwarz, K Zobel, C Beato… - Bioorganic & Medicinal …, 2023 - Elsevier
… 2-(3-Cyclopropyl-1H-indazol-5-yl)-1-oxoisoindoline-5-carbonitrile (20). To a solution of 3-cyclopropyl-1H-indazol-5-amine (50 mg, 288.66 μmol) in MeOH (2 mL) were added Et 3 N (…
Number of citations: 3 www.sciencedirect.com
JD Hansen, M Correa, M Alexander… - Journal of Medicinal …, 2021 - ACS Publications
… To a stirred solution of 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindoline-5-carbonitrile (10 g, 37.13 mmol) in dimethylacetamide (320 mL) were added methanesulfonic acid (2.6 mL, 40.85 …
Number of citations: 56 pubs.acs.org
F Zhang, R Zhao, L Zhu, Y Yu, S Liao, ZX Wang… - Cell Reports Physical …, 2022 - cell.com
The formation of thermodynamically accessible metallacycle is crucial to achieve site-selective C–H bond activation. Here, we report an isocyanide-bridging C–H activation through the …
Number of citations: 7 www.cell.com
J Sim - 2022 - scholarworks.unist.ac.kr
CC bonds can be formed by oxidative cross-coupling that undergoes a direct reaction at CH/CH, and since oxidative cross-coupling does not require pre-functionalization and only H2 …
Number of citations: 0 scholarworks.unist.ac.kr
SK Bagal, C Gregson, DH O'Donovan… - Journal of Medicinal …, 2021 - ACS Publications
Aberrant activity of the histone methyltransferase polycomb repressive complex 2 (PRC2) has been linked to several cancers, with small-molecule inhibitors of the catalytic subunit of the …
Number of citations: 13 pubs.acs.org

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